molecular formula C17H22N2O5S B13715360 Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate

Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate

Cat. No.: B13715360
M. Wt: 366.4 g/mol
InChI Key: CDTJUOSLGWPBJO-UHFFFAOYSA-N
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Description

Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an isothiazolidinone ring, and a methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isothiazolidinone Ring: This step involves the cyclization of a suitable precursor to form the isothiazolidinone ring.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate.

    Esterification: The final step involves the esterification of the intermediate to form the methylbutanoate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of pharmaceuticals or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the isothiazolidinone ring may interact with enzymes or other proteins, inhibiting their activity or modifying their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-[®-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate is unique due to its specific combination of functional groups and the presence of the isothiazolidinone ring

Properties

Molecular Formula

C17H22N2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 3-methyl-2-[3-oxo-4-(phenylmethoxycarbonylamino)-1,2-thiazolidin-2-yl]butanoate

InChI

InChI=1S/C17H22N2O5S/c1-11(2)14(16(21)23-3)19-15(20)13(10-25-19)18-17(22)24-9-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3,(H,18,22)

InChI Key

CDTJUOSLGWPBJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)N1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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